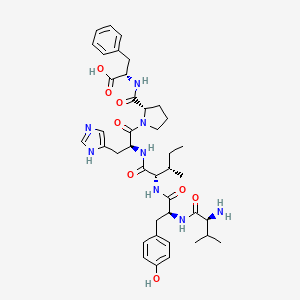
1678414-71-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 1678414-71-5 is known as 5-FAM-Amylin (human) trifluoroacetate salt. This compound is a functional peptide that is used in various scientific research applications. It is a derivative of human amylin, a peptide hormone co-secreted with insulin by pancreatic beta cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Amylin (human) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection agents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of 5-FAM-Amylin (human) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder form.
Analyse Des Réactions Chimiques
Types of Reactions
5-FAM-Amylin (human) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized to form cystine.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous buffers.
Substitution: Use of protected amino acids and coupling reagents in solid-phase peptide synthesis.
Major Products Formed
Oxidation: Formation of cystine bridges.
Reduction: Formation of free thiol groups.
Substitution: Formation of peptide analogs with modified sequences.
Applications De Recherche Scientifique
5-FAM-Amylin (human) is widely used in scientific research, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amylin in glucose metabolism and its interaction with insulin.
Medicine: Exploring potential therapeutic applications for diabetes and other metabolic disorders.
Industry: Developing diagnostic tools and assays for detecting amylin levels in biological samples.
Mécanisme D'action
The mechanism of action of 5-FAM-Amylin (human) involves its interaction with amylin receptors in the body. Amylin receptors are G-protein-coupled receptors that mediate the effects of amylin on glucose metabolism. The binding of 5-FAM-Amylin (human) to these receptors activates intracellular signaling pathways that regulate insulin secretion, glucose uptake, and appetite control.
Comparaison Avec Des Composés Similaires
Similar Compounds
Human Amylin: The natural peptide hormone co-secreted with insulin.
Pramlintide: A synthetic analog of human amylin used as a therapeutic agent for diabetes.
Rat Amylin: A homologous peptide found in rodents with similar biological functions.
Uniqueness
5-FAM-Amylin (human) is unique due to its fluorescent label (5-FAM), which allows for easy detection and quantification in various assays. This makes it a valuable tool for studying amylin’s biological functions and interactions in a research setting.
Propriétés
Numéro CAS |
1678414-71-5 |
|---|---|
Formule moléculaire |
C₁₈₆H₂₇₁N₅₁O₆₁S₂ |
Poids moléculaire |
4261.64 |
Source |
Synthetic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
